

Illuminating the Structure of Spinosyn D 17-Pseudoaglycone: A Comparative Analysis

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Compound of Interest

Compound Name: *Spinosyn D 17-pseudoaglycone*

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For researchers, scientists, and professionals in drug development, the precise structural confirmation of bioactive molecules is paramount. This guide provides a comparative analysis to aid in confirming the structure of **Spinosyn D 17-pseudoaglycone**, a key hydrolysis product of the insecticidal agent Spinosyn D.

Spinosyn D, a major component of the commercially significant insecticide Spinosad, is a complex macrolide produced by the bacterium *Saccharopolyspora spinosa*. Its structural modification, either through natural degradation or targeted synthesis, yields various derivatives with altered biological activities. Among these, the 17-pseudoaglycone, formed by the selective hydrolysis of the forosamine sugar moiety at the C-17 position, is a critical subject of study for understanding structure-activity relationships.

This guide presents a comparison between **Spinosyn D 17-pseudoaglycone** and its close analog, Spinosyn A 17-pseudoaglycone, highlighting their structural differences and providing a framework for their experimental identification.

Structural Comparison and Physicochemical Properties

The primary structural difference between Spinosyn A and Spinosyn D lies in the substitution at the C-6 position of the tetracyclic core; Spinosyn D possesses an additional methyl group at this position. This subtle difference is preserved in their respective 17-pseudoaglycones and can be a key marker for differentiation using spectroscopic techniques.

Property	Spinosyn D 17-pseudoaglycone	Spinosyn A 17-pseudoaglycone	Reference
Molecular Formula	C ₃₄ H ₅₂ O ₉	C ₃₃ H ₅₀ O ₉	[1][2]
Molecular Weight	604.77 g/mol	590.75 g/mol	[2][3]
CAS Number	131929-55-0	131929-68-5	[2][3]
1H NMR Data	Not available in searched literature	Not available in searched literature	
13C NMR Data	Not available in searched literature	Not available in searched literature	
Mass Spectrometry Data	Not available in searched literature	Not available in searched literature	

Note: While specific experimental NMR and mass spectrometry data for **Spinosyn D 17-pseudoaglycone** were not found in the reviewed literature, the expected data would show characteristic signals corresponding to the tetracyclic core and the attached tri-O-methylrhamnose sugar. The key differentiating feature in the NMR spectra compared to Spinosyn A 17-pseudoaglycone would be the presence of an additional methyl signal and corresponding shifts in the signals of neighboring protons and carbons around the C-6 position. Mass spectrometry would show a molecular ion peak consistent with the molecular formula C₃₄H₅₂O₉.

Experimental Protocols

The following is a generalized protocol for the preparation of **Spinosyn D 17-pseudoaglycone** based on the literature.[1]

Objective: To selectively hydrolyze the forosamine sugar from Spinosyn D to yield **Spinosyn D 17-pseudoaglycone**.

Materials:

- Spinosyn D

- Mild acidic solution (e.g., dilute hydrochloric acid or acetic acid)
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Solvents for chromatography (e.g., hexane/ethyl acetate gradient)

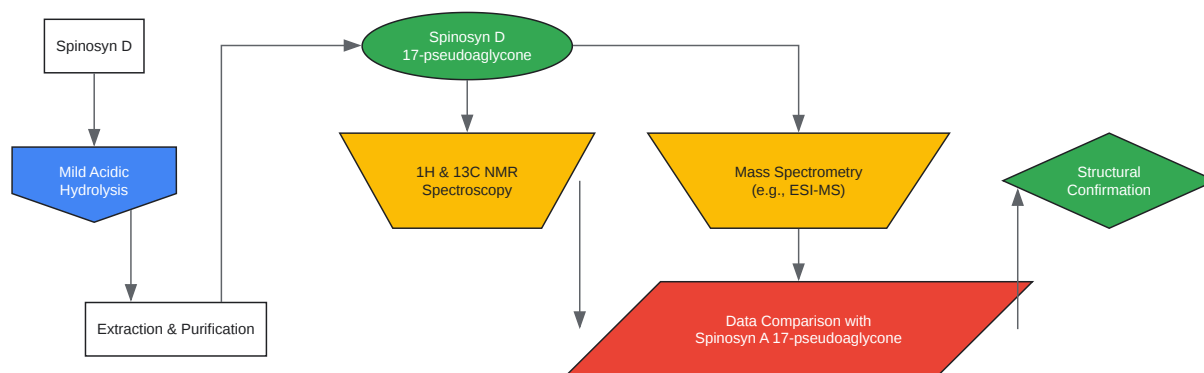
Procedure:

- Dissolve Spinosyn D in a suitable organic solvent.
- Add the mild acidic solution to the reaction mixture.
- Stir the reaction at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion of the reaction (disappearance of the starting material), neutralize the reaction mixture.
- Extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain pure **Spinosyn D 17-pseudoaglycone**.

Caution: The use of more vigorous acidic conditions can lead to the decomposition of the **Spinosyn D 17-pseudoaglycone**, likely due to the protonation of the 5,6-double bond.^[1]

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the preparation and structural confirmation of **Spinosyn D 17-pseudoaglycone**.



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Caption: Workflow for the preparation and structural confirmation of **Spinosyn D 17-pseudoaglycone**.

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